Cas no 1021146-48-4 (1-(dimethylamino)methylcyclohexan-1-amine)

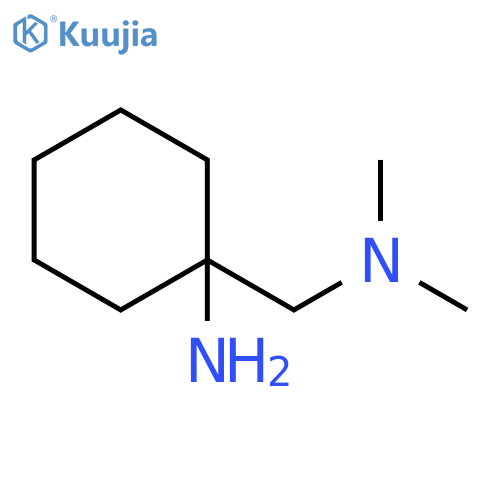

1021146-48-4 structure

商品名:1-(dimethylamino)methylcyclohexan-1-amine

CAS番号:1021146-48-4

MF:C9H20N2

メガワット:156.268502235413

MDL:MFCD11155333

CID:5561469

PubChem ID:28294539

1-(dimethylamino)methylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-Dimethylaminomethyl-cyclohexylamine

- 1-(dimethylamino)methylcyclohexan-1-amine

-

- MDL: MFCD11155333

- インチ: 1S/C9H20N2/c1-11(2)8-9(10)6-4-3-5-7-9/h3-8,10H2,1-2H3

- InChIKey: HTNKDMPOGICBHG-UHFFFAOYSA-N

- ほほえんだ: C1(N)(CN(C)C)CCCCC1

1-(dimethylamino)methylcyclohexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P027VG5-5g |

1-[(dimethylamino)methyl]cyclohexan-1-amine |

1021146-48-4 | 95% | 5g |

$2157.00 | 2023-12-27 | |

| Enamine | EN300-2938657-0.1g |

1-[(dimethylamino)methyl]cyclohexan-1-amine |

1021146-48-4 | 95% | 0.1g |

$176.0 | 2023-09-06 | |

| Enamine | EN300-2938657-0.25g |

1-[(dimethylamino)methyl]cyclohexan-1-amine |

1021146-48-4 | 95% | 0.25g |

$252.0 | 2023-09-06 | |

| Enamine | EN300-2938657-10.0g |

1-[(dimethylamino)methyl]cyclohexan-1-amine |

1021146-48-4 | 95% | 10.0g |

$2516.0 | 2023-07-07 | |

| Aaron | AR027VOH-2.5g |

1-[(dimethylamino)methyl]cyclohexan-1-amine |

1021146-48-4 | 95% | 2.5g |

$1603.00 | 2025-02-15 | |

| Aaron | AR027VOH-10g |

1-[(dimethylamino)methyl]cyclohexan-1-amine |

1021146-48-4 | 95% | 10g |

$3485.00 | 2023-12-16 | |

| 1PlusChem | 1P027VG5-2.5g |

1-[(dimethylamino)methyl]cyclohexan-1-amine |

1021146-48-4 | 95% | 2.5g |

$1480.00 | 2023-12-27 | |

| Aaron | AR027VOH-50mg |

1-[(dimethylamino)methyl]cyclohexan-1-amine |

1021146-48-4 | 95% | 50mg |

$188.00 | 2025-02-15 | |

| Aaron | AR027VOH-250mg |

1-[(dimethylamino)methyl]cyclohexan-1-amine |

1021146-48-4 | 95% | 250mg |

$372.00 | 2025-02-15 | |

| Enamine | EN300-2938657-0.05g |

1-[(dimethylamino)methyl]cyclohexan-1-amine |

1021146-48-4 | 95% | 0.05g |

$118.0 | 2023-09-06 |

1-(dimethylamino)methylcyclohexan-1-amine 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1021146-48-4 (1-(dimethylamino)methylcyclohexan-1-amine) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 307-59-5(perfluorododecane)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量